(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted products depending on the nucleophile or electrophile used .
Scientific Research Applications
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride: Similar in structure but differs in the number of chloride ions.
Cycloheptapyrazole derivatives: Share the core structure but have different substituents.
Uniqueness
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride is unique due to its specific chemical structure and the presence of two chloride ions, which can influence its solubility, stability, and reactivity compared to similar compounds .
Biological Activity
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H15N3.2ClH
- Molecular Weight : 323.16 g/mol
- CAS Number : 856256-63-8
- SMILES Notation : NCC1=NNC2=C1CCCCC2.[H]Cl.[H]Cl
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an alkylating agent, which can modify DNA and potentially influence cellular processes such as apoptosis and proliferation. The exact mechanism remains an area of active research.
Anticancer Properties
Research indicates that compounds similar to (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine can exhibit anticancer properties. For instance:
- Study Findings : A comparative study on alkylating agents highlighted the potential of similar structures in inhibiting tumor growth in experimental models .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with this compound:
- Research Insights : Studies have shown that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties:
- Case Studies : Some derivatives have been tested against various bacterial strains with promising results in inhibiting growth .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth | |
Neuroprotective | Protection against oxidative stress | |
Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Anticancer Study :
- Neuroprotection Research :
- Antimicrobial Testing :
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;;/h1-6,10H2,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYYIDOHMBNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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